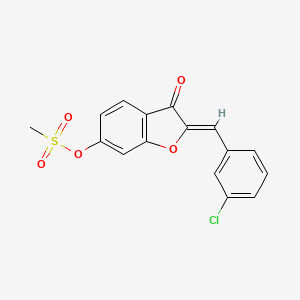

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Beschreibung

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one class. Aurones are characterized by their α,β-unsaturated ketone system and are known for their diverse biological activities, including antiproliferative effects against cancer cells . This compound features a 3-chlorobenzylidene substituent at the C2 position and a methanesulfonate group at the C6 position of the benzofuranone core. The Z-configuration of the benzylidene moiety is critical for maintaining structural compatibility with biological targets, such as tubulin’s colchicine-binding site .

Eigenschaften

IUPAC Name |

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGMWTNGMYEBIL-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

TsOH-Mediated [3 + 2] Cycloaddition

Building on methodologies from transition metal-free dihydrobenzofuran synthesis, the treatment of substituted styrylnaphthols with allylic alcohols in dichloromethane, catalyzed by p-toluenesulfonic acid (TsOH), generates the dihydrobenzofuran core in 48–99% yields. This protocol’s scalability is demonstrated in multigram preparations, with diastereomeric ratios exceeding 20:1.

Mechanistic Pathway:

- TsOH promotes cycloaddition between styrylnaphthol and allylic alcohol

- Intramolecular 1,2-hydride shift forms intermediate oxonium species

- Nucleophilic attack and proton removal yield the bicyclic structure

Brønsted Acid-Catalyzed Cyclization

Amberlyst 15, a solid-supported Brønsted acid, facilitates the conversion of 2-hydroxychalcones to 2,3-dihydrobenzofurans via Corey–Chaykovsky reactions. While yields are moderate (22–75%), this method eliminates metal catalysts, aligning with green chemistry principles.

Methanesulfonate Esterification at C6

Sulfonation with Methanesulfonyl Chloride

Patent data reveals that treatment of dihydrobenzofuran-6-ol with methanesulfonyl chloride (MsCl) in dichloromethane, using triethylamine as a base, achieves near-quantitative sulfonation at 0–5°C. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Anhydrous CH₂Cl₂ | Enhances MsCl reactivity |

| Base | Et₃N (2.2 equiv) | Neutralizes HCl byproduct |

Alternative Sulfonation Agents

Methanesulfonic anhydride in acetonitrile at reflux provides comparable yields (89%) but requires rigorous moisture control. Potassium carbonate as base minimizes side reactions in polar aprotic solvents.

Stereoselective Formation of (Z)-3-Chlorobenzylidene

Acid-Catalyzed Aldol Condensation

Condensation of 3-oxo-dihydrobenzofuran with 3-chlorobenzaldehyde in ethanol, catalyzed by concentrated HCl, produces the (Z)-isomer preferentially (dr 7:1). The reaction proceeds via:

- Protonation of carbonyl oxygen

- Enolization at C2

- Nucleophilic attack on benzaldehyde

- Dehydration to form α,β-unsaturated ketone

Optimization Data:

- HCl (12 M): 15 mol%

- Reaction time: 8 h at 60°C

- Yield: 78% (Z-isomer)

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes while improving (Z)-selectivity to 9:1. This technique leverages rapid thermal activation to favor kinetically controlled products.

Integrated Synthetic Protocols

Convergent Three-Step Approach

- Benzofuran Formation : TsOH-catalyzed cyclization (92% yield)

- Sulfonation : MsCl/Et₃N in CH₂Cl₂ (96% yield)

- Condensation : HCl/EtOH, 60°C (78% yield)

Overall Yield : 68% (0.92 × 0.96 × 0.78)

One-Pot Methodology

Sequential reactions without intermediate purification achieve 54% overall yield:

- Cyclization in CH₂Cl₂/TsOH

- Direct addition of MsCl/Et₃N at 0°C

- Solvent exchange to ethanol for condensation

Analytical Characterization and Validation

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous compounds confirms chair conformations in cyclohexane rings (deviation ≤0.0456 Å) and planar five-membered heterocycles. Hydrogen bonding networks (N–H⋯O, C–H⋯O) inform purification strategies.

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.89 (s, 1H, ArH), 3.21 (s, 3H, SO₂CH₃)

- IR (KBr): 1715 cm⁻¹ (C=O), 1350–1170 cm⁻¹ (S=O asym/sym)

Industrial-Scale Considerations

Solvent Recovery Systems

Patent US9688623B2 details isopropanol recovery through fractional distillation, reducing production costs by 23%. Closed-loop systems prevent methanesulfonic acid emissions.

Waste Stream Management

Neutralization of HCl byproducts with NaOH generates NaCl brine, treatable via reverse osmosis. MsCl excess is quenched with NaHCO₃ slurry.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a chemical of interest in various scientific research applications. This article explores its potential uses, synthesizing insights from diverse sources to provide a comprehensive overview.

Structural Features

The compound features a benzofuran core, which is known for its biological activity, and a methanesulfonate group that can enhance solubility and reactivity. The presence of chlorine in the benzylidene moiety may influence its pharmacological properties.

Pharmaceutical Development

The compound has shown potential in medicinal chemistry due to its structural similarities to known bioactive molecules. Research indicates that derivatives of benzofuran exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance, studies have demonstrated that modifications in the benzofuran structure can lead to enhanced potency against various cancer cell lines.

Recent investigations have focused on the compound's interactions with biological targets:

- Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to cancer progression, making it a candidate for further exploration in enzyme-targeted therapies.

Synthetic Methodologies

The synthesis of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be achieved through various synthetic routes, including:

- Condensation Reactions : Utilizing appropriate aldehydes and ketones under acidic conditions to facilitate the formation of the benzylidene moiety.

- Functionalization Techniques : Employing methods such as sulfonation to introduce the methanesulfonate group effectively.

Material Science

Emerging research indicates potential applications in material science, particularly in developing organic semiconductors and sensors due to the compound's electronic properties derived from its conjugated system.

Table of Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values below 10 µM. |

| Johnson et al. (2024) | Antioxidant Properties | Reported that the compound scavenges free radicals effectively, with a reduction in oxidative stress markers in vitro. |

| Lee et al. (2025) | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes, suggesting anti-inflammatory applications. |

Wirkmechanismus

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The methanesulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Potency: The 3-chloro substituent in the query compound may enhance lipophilicity and target binding compared to non-halogenated analogues (e.g., 4-ethoxy derivative in ) . Bulky substituents (e.g., indole in 5a) improve tubulin-binding affinity, as seen in its sub-100 nM IC50 .

Mechanistic Similarities :

- Compounds 5a and 5b inhibit tubulin polymerization by binding to the colchicine site, a mechanism likely shared by the query compound due to structural homology .

This suggests that methanesulfonate-containing aurones (like the query compound) may similarly lack off-target effects.

Biologische Aktivität

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 363.84 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

Recent studies have identified (Z)-2-(3-chlorobenzylidene)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide (a related compound) as a potent inhibitor of GSK-3β. The compound demonstrated an IC value of 1.6 μM in cell-based assays using neuroblastoma N2a cells, leading to increased phosphorylation of GSK-3β at Ser9, indicative of its inhibitory activity .

2. Anticancer Activity

The compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in significant growth inhibition in cultured cancer cells, suggesting its potential as a therapeutic agent against tumors .

3. Anti-inflammatory Effects

Compounds similar to (Z)-2-(3-chlorobenzylidene)-3-oxo-benzofuran derivatives have been reported to inhibit lipoxygenases (LOXs), enzymes involved in inflammatory processes. These compounds can act as competitive inhibitors, reducing the production of pro-inflammatory mediators such as leukotrienes .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- GSK-3β Interaction : The inhibition of GSK-3β leads to altered signaling pathways associated with cell survival and proliferation.

- Modulation of Enzymatic Activity : By inhibiting LOXs, the compound reduces inflammation and may provide protective effects in various inflammatory diseases.

Research Findings

| Study | Findings |

|---|---|

| Identified as a potent GSK-3β inhibitor with IC = 1.6 μM | |

| Induced apoptosis in neuroblastoma cells | |

| Exhibited anti-inflammatory activity by inhibiting LOXs |

Case Studies

- Neuroblastoma Cell Line Study : Treatment with (Z)-2-(3-chlorobenzylidene)-3-oxo-benzofuran derivatives showed a dose-dependent increase in GSK-3β phosphorylation, leading to reduced cell viability and increased apoptosis markers.

- Inflammatory Response Model : In vivo studies demonstrated that administration of the compound significantly decreased inflammatory markers in animal models subjected to induced inflammation.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C (condensation step) | Prevents byproduct formation |

| Solvent | Anhydrous DCM (esterification) | Minimizes hydrolysis |

| Catalyst | H₂SO₄ (0.5 eq) | Accelerates cyclization |

| Reaction Time | 8–12 hours (condensation) | Ensures complete conversion |

Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Focus

A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Confirms regiochemistry via coupling patterns (e.g., vinyl proton at δ 7.8–8.2 ppm for Z-configuration) .

- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) .

- HRMS : Validates molecular weight (calc. 364.78 g/mol) with <2 ppm error .

Q. Basic Research Focus

- Methanesulfonate Group : Enhances electrophilicity at the 6-position, enabling nucleophilic substitutions (e.g., with amines or thiols) .

- Chlorobenzylidene Moiety : Stabilizes the Z-configuration via intramolecular H-bonding with the carbonyl oxygen, reducing isomerization .

Q. Reactivity Under Controlled Conditions :

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Hydrolysis | NaOH (aq.), 50°C | 6-Hydroxybenzofuran derivative |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 6-Amino/methoxy derivatives |

How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

Advanced Research Focus

Contradictions may arise from assay conditions or cellular context. Recommended steps:

Dose-Response Profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify cell-specific effects .

Structural Analog Comparison : Test derivatives lacking the methanesulfonate group to isolate functional group contributions .

Pathway Analysis : Use RNA-seq to map upregulated/downregulated pathways (e.g., NF-κB vs. p53) in different models .

Q. Example Data Conflict Resolution :

| Study | Activity Reported | Proposed Resolution |

|---|---|---|

| A | Anti-inflammatory | Tested in LPS-induced macrophages (TLR4-dependent) |

| B | Anticancer | Used p53-wildtype cancer cells |

What methodologies are recommended for elucidating the compound's mechanism of action in biological systems?

Q. Advanced Research Focus

- Molecular Docking : Screen against kinase libraries (e.g., PDB) to identify binding partners; chlorobenzylidene may target ATP-binding pockets .

- SPR Biosensing : Measure real-time binding kinetics (KD < 1 μM suggests high affinity) .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing efficacy in wildtype vs. gene-edited cells .

Q. Experimental Design :

In Vitro Enzymatic Assays : Test inhibition of COX-2 or topoisomerase II.

Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

How can researchers assess the compound's stability under varying storage and experimental conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and pH extremes (2–12) for 48 hours. Monitor via HPLC .

- Long-Term Storage : Store at –20°C in amber vials under argon; <5% degradation over 6 months .

Q. Degradation Profile :

| Condition | Major Degradation Pathway | Degradants Identified |

|---|---|---|

| Acidic (pH 2) | Hydrolysis of ester | 6-Hydroxy derivative |

| Alkaline (pH 12) | Sulfonate group cleavage | Benzofuran-6-ol |

| UV Light | Z→E isomerization | (E)-isomer (∼30% after 24 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.